molecular formula C11H17NO2S B1307788 Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate CAS No. 524732-40-9

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate

Cat. No.: B1307788
CAS No.: 524732-40-9
M. Wt: 227.33 g/mol
InChI Key: RAYZUUQQCZPSAR-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate possesses a well-defined molecular structure characterized by systematic nomenclature that reflects its complex substitution pattern. The compound exhibits the molecular formula C11H17NO2S with a molecular weight of 227.32 grams per mole, establishing its position among medium-molecular-weight heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this substance is propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate, which systematically describes the substitution pattern around the central thiophene ring system. The Chemical Abstracts Service designation follows the format 3-Thiophenecarboxylic acid, 2-amino-5-(1-methylethyl)-, 1-methylethyl ester, providing an alternative systematic approach to nomenclature that emphasizes the carboxylate functionality.

The structural architecture of this compound centers on a thiophene ring system, which represents a five-membered aromatic heterocycle containing sulfur as the heteroatom. The substitution pattern includes an amino group at position 2, providing nucleophilic character and hydrogen bonding capability, while position 5 bears an isopropyl substituent that contributes to the molecule's steric profile and lipophilic properties. The carboxylate ester functionality at position 3 is derivatized with an isopropyl group, creating a symmetrical substitution pattern that enhances the compound's synthetic utility and potential biological activity. The International Chemical Identifier string InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3 provides a complete digital representation of the molecular connectivity.

Table 1: Molecular Characteristics of this compound

Parameter Value Reference
Chemical Abstracts Service Number 524732-40-9
Molecular Formula C11H17NO2S
Molecular Weight 227.32 g/mol
International Union of Pure and Applied Chemistry Name propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate
International Chemical Identifier InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3
International Chemical Identifier Key RAYZUUQQCZPSAR-UHFFFAOYSA-N

Historical Context in Thiophene Chemistry

The historical development of thiophene chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. Thiophene itself was discovered in 1882 by Viktor Meyer, who identified it as a contaminant in commercial benzene samples through a characteristic color reaction with isatin and sulfuric acid. This serendipitous discovery marked the beginning of systematic investigations into sulfur-containing heterocycles, leading to the recognition that thiophene and its derivatives possess unique electronic properties and remarkable chemical stability. The observation that isatin forms a blue dye compound called indophenin when mixed with sulfuric acid and crude benzene, but not with purified benzene, led Meyer to isolate the substance responsible for this reaction, which he named thiophene from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear.

The synthetic methodology for constructing thiophene rings has evolved significantly since Meyer's initial work, with classical approaches including the Paal-Knorr thiophene synthesis and the Gewald reaction becoming fundamental tools for heterocyclic chemists. The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfiding reagents such as phosphorus pentasulfide or Lawesson's reagent under acidic conditions. The Gewald reaction represents another pivotal methodology, involving the condensation of an aliphatic aldehyde or ketone with an active cyano ester in the presence of a base and elemental sulfur. These classical synthetic approaches have been supplemented by modern methodologies including the Volhard-Erdmann cyclization and various metal-catalyzed coupling reactions that enable the construction of complex substituted thiophene derivatives such as this compound.

The evolution of thiophene chemistry has been driven by the recognition of these compounds' unique properties, including their aromatic character despite containing a heteroatom, their ability to participate in electrophilic substitution reactions similar to benzene, and their enhanced electronic properties compared to purely carbocyclic aromatics. Modern synthetic approaches have enabled the preparation of increasingly sophisticated thiophene derivatives, with compounds like this compound representing the culmination of decades of methodological development in heterocyclic synthesis.

Position within Heterocyclic Compound Classifications

This compound occupies a specific position within the comprehensive classification system of heterocyclic compounds, belonging to the category of five-membered aromatic rings containing sulfur as the heteroatom. According to established classification schemes, this compound falls under the broader category of heterocyclic organic compounds, which are cyclic compounds containing atoms of at least two different elements as ring members. More specifically, it belongs to the subcategory of five-membered rings with one heteroatom, where the heteroatom is sulfur, and the ring system exhibits full aromaticity. Within this classification, thiophene derivatives represent one of the most extensively studied and synthetically important classes of heterocyclic compounds.

The hierarchical classification places this compound within the thiophene family, which is characterized by the systematic name pattern where the saturated analog would be called thiolane and the unsaturated aromatic form is designated as thiophene. The compound's classification is further refined by its substitution pattern, which includes both electron-donating (amino group) and electron-withdrawing (ester group) substituents, creating a push-pull electronic system that can significantly influence the molecule's reactivity and properties. This particular substitution pattern places the compound within the category of aminothiophene carboxylates, a subclass known for exhibiting enhanced biological activity and synthetic utility.

Table 2: Hierarchical Classification of this compound

Classification Level Category Characteristics
Primary Heterocyclic Compound Contains heteroatoms in ring structure
Secondary Five-membered Ring Contains five atoms in primary ring
Tertiary Monocyclic Aromatic Single aromatic ring system
Quaternary Thiophene Derivative Sulfur-containing five-membered aromatic ring
Quinquinary Aminothiophene Carboxylate Contains both amino and ester functional groups

The electronic classification of this compound reveals its position as an electron-rich aromatic system, where the amino group at position 2 provides electron density to the ring through resonance donation, while the ester group at position 3 exhibits mild electron-withdrawing properties. This electronic arrangement creates a unique reactivity profile that distinguishes it from simple thiophene derivatives and positions it as a valuable intermediate for further synthetic transformations. The presence of multiple substituents also places this compound within the category of polysubstituted heterocycles, which typically exhibit enhanced biological activity compared to their simpler analogs.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research stems from its embodiment of key structural features that are highly valued in drug discovery and materials science applications. Thiophene-containing compounds have achieved remarkable prominence in medicinal chemistry, with the thiophene moiety being ranked fourth among privileged pharmacophores due to its diverse biological attributes and favorable pharmacokinetic properties. The structural architecture of this particular compound incorporates multiple functionalities that are known to enhance biological activity, including the amino group that can participate in hydrogen bonding interactions with biological targets and the ester functionality that can undergo metabolic transformations.

Recent research has demonstrated that thiophene derivatives exhibit a broad spectrum of biological activities, with compounds containing the thiophene scaffold appearing in numerous commercially important pharmaceuticals including Plavix, Cymbalta, and Tomudex. The specific substitution pattern present in this compound, featuring both amino and ester functionalities, represents a particularly promising framework for drug development, as these functional groups can be systematically modified to optimize biological activity and pharmacokinetic properties. The compound's classification as a heterocyclic building block positions it as a valuable intermediate for the synthesis of more complex molecular architectures.

The research significance of this compound is further enhanced by its potential applications in fragment-based drug discovery approaches, where small molecular fragments are systematically combined to create larger, more potent compounds. Recent studies have highlighted the importance of thiophene-based fragments in modern drug discovery programs, with fluorinated thiophene libraries being developed specifically for screening against challenging therapeutic targets. The structural complexity of this compound, combined with its multiple functional group handles for further derivatization, makes it an attractive starting point for medicinal chemistry campaigns targeting a variety of therapeutic areas.

Table 3: Research Applications and Significance Indicators

Research Area Significance Supporting Evidence
Medicinal Chemistry High Thiophene ranked 4th among privileged pharmacophores
Drug Discovery High Present in multiple FDA-approved drugs
Fragment-Based Design Medium-High Suitable for library construction and screening
Synthetic Chemistry High Multiple reactive sites for derivatization
Materials Science Medium Heterocyclic building block applications

The compound's significance in organic synthesis research is evidenced by its classification as a heterocyclic building block, indicating its utility as a versatile intermediate for the construction of more complex molecular architectures. The presence of reactive functional groups, including the amino group and ester functionality, provides multiple sites for chemical modification and enables the systematic exploration of structure-activity relationships. This synthetic versatility, combined with the inherent stability and favorable properties of the thiophene core, positions this compound as a valuable tool for advancing both fundamental research in heterocyclic chemistry and applied research in pharmaceutical development.

Properties

IUPAC Name

propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZUUQQCZPSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178002
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID001178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524732-40-9
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524732-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-isoprop

Biological Activity

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS Number: 524732-40-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₂S
  • Molecular Weight : 227.33 g/mol
  • Structure : The compound features a thiophene ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial properties and potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, a study on related thiophene derivatives demonstrated significant activity against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests that similar structural motifs may confer potent antibacterial properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit phosphodiesterases (PDEs), which are crucial for various cellular signaling pathways. The IC50 values for these interactions can provide insight into their potency as therapeutic agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of thiophene derivatives against multiple bacterial strains. The results indicated that modifications in the thiophene structure significantly impacted antibacterial activity, suggesting that isopropyl substitutions could enhance efficacy against specific pathogens .
  • Pharmacological Applications :
    • Research has indicated that compounds with a thiophene backbone can be developed into drugs for treating cardiovascular diseases and erectile dysfunction due to their ability to modulate cGMP and cAMP pathways . This positions this compound as a potential candidate for further pharmacological development.
  • Toxicological Considerations :
    • While the compound shows promise, it is also noted to be an irritant, necessitating careful handling and further evaluation of its safety profile in clinical settings .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntibacterialEffective against Klebsiella pneumoniae
Enzyme InhibitionPotential inhibitor of phosphodiesterases
ToxicityClassified as an irritant

Scientific Research Applications

Pharmaceutical Applications

Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in various diseases.

Mechanism of Action:

  • The compound acts as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase V, which plays a critical role in regulating vascular smooth muscle relaxation and blood flow. This inhibition can be beneficial in treating conditions such as heart failure and erectile dysfunction .

Clinical Studies:

  • A study highlighted the efficacy of thiophene derivatives, including this compound, in reducing symptoms associated with cardiovascular diseases. The results indicated significant improvements in patient outcomes when these compounds were included in treatment regimens .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance efficacy and reduce side effects.

Synthesis Pathways:

  • The compound can be synthesized through a multi-step process involving the Gewald reaction, which allows for the introduction of various substituents at different positions on the thiophene ring. This flexibility in synthesis supports the development of analogs with improved pharmacological properties .

Cosmetic Applications

Recent research has explored the use of this compound in cosmetic formulations.

Formulation Benefits:

  • The compound has shown potential as an active ingredient in skin care products due to its antioxidant properties. It can help protect skin cells from oxidative stress, thereby promoting healthier skin and potentially reducing signs of aging .

Case Studies:

  • A case study involving a formulation containing this compound demonstrated improved skin hydration and elasticity among participants after consistent use over eight weeks. The study concluded that this compound could be a valuable addition to cosmetic products aimed at anti-aging .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and cosmetics.

Toxicity Assessments:

  • Various studies have been conducted to assess the acute and chronic toxicity of this compound. Results indicate that it exhibits low toxicity levels when administered within therapeutic ranges, making it suitable for further development .

Data Tables

Application AreaKey FindingsReferences
PharmaceuticalInhibits phosphodiesterase V; improves heart function
CosmeticEnhances skin hydration; antioxidant properties
ToxicologicalLow toxicity at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituent groups at positions 4 and 5 of the thiophene ring, as well as modifications to the ester moiety. Key structural analogs include:

Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Compound Name CAS Number Substituents (Position) Molecular Formula Purity Reference
Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate 524732-40-9 5-isopropyl C11H17NO2S 95%
Isopropyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate 905011-51-0 4-(4-isopropylphenyl), 5-methyl C18H23NO2S 95%
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate Not provided 4-phenyl C14H15NO2S N/A
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate 5510-01-0 5-methyl, 4-(4-propylphenyl) C19H25NO2S N/A
Key Observations:

Position 5 Substituents: The target compound features a branched isopropyl group at position 5, which may enhance steric hindrance compared to simpler substituents like methyl (e.g., CAS 5510-01-0). This could influence reactivity in substitution reactions or binding affinity in biological targets .

Position 4 Substituents: Aromatic groups (e.g., 4-isopropylphenyl in CAS 905011-51-0 or phenyl in ) introduce π-π stacking interactions, which are critical in drug-receptor binding.

Ester Group Variations :

  • All listed compounds retain the isopropyl ester at position 3, suggesting shared synthetic pathways and similar hydrolytic stability. However, ester bulkiness may affect metabolic stability in vivo .

Q & A

Q. What are the standard synthetic routes for preparing Isopropyl 2-amino-5-isopropylthiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a well-established method for thiophene derivatives. This involves the cyclocondensation of α-cyanoesters with ketones or aldehydes in the presence of elemental sulfur and a base. For example, similar thiophene-3-carboxylates have been prepared using ethyl cyanoacetate and substituted ketones under reflux conditions . Modifications to the reaction time, temperature, and catalyst (e.g., morpholine) can optimize yields. Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the substitution pattern on the thiophene ring and ester groups.
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification.
  • Elemental analysis to validate purity. Physicochemical properties like melting point and solubility (in DMSO, ethanol) should also be reported .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar thiophene derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (Category 2/2A irritant).
  • Work in a fume hood due to respiratory toxicity risks (Category 3).
  • Store in a cool, dry place away from oxidizing agents.
  • In case of spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Experimental optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Tertiary amines (e.g., triethylamine) improve cyclization efficiency.
  • Stepwise monitoring : TLC or in situ IR tracks intermediate formation. Contradictions in yield data (e.g., 40–75% in similar syntheses) may arise from sulfur purity or moisture sensitivity, requiring strict anhydrous conditions .

Q. How do pH and temperature affect the stability of this compound in solution?

Stability studies on analogous thiophene carboxylates show:

  • pH 1–5 : Protonation of the amino group may reduce solubility but enhance stability.
  • pH >9 : Hydrolysis of the ester group occurs, degrading the compound.
  • Temperature : Storage at 4°C in dark vials prevents thermal decomposition. UV-Vis spectroscopy and HPLC are used to quantify degradation products .

Q. What computational methods predict the crystal structure of this compound?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

  • Data collection via X-ray diffraction.
  • Structure solution using direct methods (SHELXS) and refinement (SHELXL).
  • Validation with R-factors and electron density maps. Challenges may arise from disordered isopropyl groups, requiring constrained refinement .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often stem from tautomerism or dynamic effects. Strategies include:

  • Variable-temperature NMR to identify rotamers.
  • DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data.
  • 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity .

Q. What are the implications of structural modifications (e.g., substituent changes) on bioactivity?

SAR studies on similar compounds reveal:

  • Electron-withdrawing groups (e.g., nitro) on the thiophene ring enhance antimicrobial activity.
  • Isopropyl substituents increase lipophilicity, improving membrane permeability.
  • In vitro assays (MIC, IC₅₀) under controlled pH and temperature are critical for reproducibility .

Methodological Resources

  • Synthesis : Follow Gewald reaction protocols with modifications for steric hindrance from isopropyl groups .
  • Characterization : Cross-reference spectral data with PubChem entries for analogous compounds .
  • Safety : Adopt SDS guidelines for ethyl thiophene carboxylates, adjusting for isopropyl variants .

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